molecular formula C8H8BrI B3180754 2-Bromo-4-ethyl-1-iodobenzene CAS No. 289039-23-2

2-Bromo-4-ethyl-1-iodobenzene

Cat. No.: B3180754
CAS No.: 289039-23-2
M. Wt: 310.96 g/mol
InChI Key: FYIQMFSUWSUHJQ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Versatile Synthetic Intermediates

Aryl halides are crucial building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.infiveable.mesmolecule.com Their significance stems from their ability to participate in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. chemistrylearner.comfiveable.me These reactions allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of intricate molecular architectures. chemistrylearner.com The stability of the aromatic ring in aryl halides makes them generally less reactive towards nucleophiles compared to aliphatic halides, but this allows for selective activation under specific catalytic conditions, minimizing unwanted side reactions. fiveable.me

Differential Reactivity of Halogens in Polyhalogenated Benzene (B151609) Derivatives

In polyhalogenated benzene derivatives, where multiple halogen atoms are present on the same aromatic ring, the difference in reactivity among the halogens is a key feature for synthetic chemists. nih.gov The reactivity of the carbon-halogen bond generally follows the trend C–I > C–Br > C–Cl > C–F, with the carbon-iodine bond being the weakest and most reactive. nih.gov This differential reactivity allows for site-selective reactions, where one halogen can be selectively targeted for a chemical transformation while the others remain intact. nih.gov This principle is fundamental in designing multi-step syntheses, enabling the sequential introduction of different functional groups at specific positions on the aromatic ring. Factors such as the electronic nature of the substituents on the ring and the steric environment also play a crucial role in determining the site of reactivity. nih.gov

Specific Focus on Ethyl-Substituted Bromoiodobenzenes in Modern Synthesis

Ethyl-substituted bromoiodobenzenes represent a specific class of polyhalogenated arenes that have garnered interest in modern synthesis. The presence of both a bromine and an iodine atom provides two distinct reactive sites, allowing for sequential and selective cross-coupling reactions. The ethyl group, in turn, can influence the electronic and steric properties of the molecule, which can be advantageous in the synthesis of targeted compounds. rsc.org For instance, the ethyl group can impact the solubility and crystalline nature of the final products. rsc.org These compounds serve as valuable intermediates in the creation of complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com

Physicochemical Properties of 2-Bromo-4-ethyl-1-iodobenzene

PropertyValue
Molecular Formula C₈H₈BrI
Molecular Weight 310.96 g/mol
Appearance Liquid
Boiling Point 84-86°C at 0.4 mmHg
Density 1.937 g/cm³
Refractive Index 1.62

This data is compiled from various chemical suppliers and databases. lookchem.com

Synthesis of this compound

The primary method for synthesizing this compound involves a Sandmeyer-type reaction starting from 4-bromo-2-ethylaniline (B1273662). chemicalbook.com In this procedure, the amino group of 4-bromo-2-ethylaniline is converted into a diazonium salt using nitrous acid, which is then displaced by an iodide ion to yield the final product. chemicalbook.com

Another potential, though less direct, synthetic route could involve the electrophilic halogenation of an ethylbenzene (B125841) derivative. However, controlling the regioselectivity to obtain the desired this compound isomer would be a significant challenge. aakash.ac.in

Reactivity and Potential Applications of this compound

The key to the reactivity of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov This allows for selective functionalization at the iodine-bearing position while leaving the bromine atom untouched for subsequent transformations.

This selective reactivity makes this compound a valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds. For instance, a Suzuki or Sonogashira coupling could be performed at the iodo-position, followed by a different coupling reaction at the bromo-position. This stepwise approach is a powerful strategy in the construction of molecules for pharmaceutical and materials science applications. smolecule.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-ethyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIQMFSUWSUHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethyl 1 Iodobenzene

Halogen Reactivity Hierarchy and Selectivity in Bromoiodobenzenes

In polyhalogenated aromatic compounds containing different halogens, a distinct hierarchy of reactivity is often observed. This selectivity is primarily dictated by the differences in carbon-halogen bond strengths and the propensity of the halogen to participate in various reaction pathways.

Preferential Activation of the Iodine Atom in Cross-Coupling Reactions

In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond in bromoiodobenzenes is preferentially activated over the carbon-bromine (C-Br) bond. nih.gov This selectivity stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition by a low-valent transition metal catalyst, such as palladium or nickel. nih.gov This crucial first step in many cross-coupling catalytic cycles, like the Suzuki-Miyaura and Sonogashira reactions, therefore occurs selectively at the iodo-substituted position. smolecule.com

This differential reactivity allows for the sequential functionalization of bromoiodoarenes. For instance, a Csp3-Csp2 bond can be selectively formed at the iodine-bearing carbon of bromo(iodo)arenes using Ni/photoredox dual catalysis. acs.org This "haloselective" approach enables the introduction of an initial substituent at the iodo position, leaving the bromo group intact for subsequent transformations. acs.org Research on P-C coupling reactions of 4-bromo-iodobenzene has shown that under specific conditions, the reaction can be highly selective towards the formation of the P-C bond at the position of the iodine atom. researchgate.net

Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

Aryl Halide Bond General Reactivity Trend
C-I Most Reactive
C-Br Intermediate Reactivity
C-Cl Less Reactive

This table illustrates the general trend in reactivity for carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions, with the C-I bond being the most easily activated. nih.gov

Influence of Bromine and Ethyl Substituents on Aromatic Reactivity

The reactivity of halobenzenes in electrophilic substitution decreases as the electronegativity of the halogen decreases and its size increases. libretexts.org Therefore, bromobenzene (B47551) is generally less reactive than chlorobenzene (B131634) but more reactive than iodobenzene (B50100) in such reactions.

Carbon-Halogen Bond Activation Mechanisms

The cleavage of the carbon-halogen bond is a critical step in the functionalization of 2-bromo-4-ethyl-1-iodobenzene. This can occur through several mechanistic pathways, primarily involving transition metal catalysts or organometallic reagents.

Oxidative Addition Pathways in Transition Metal Catalysis

Oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions. nih.govnih.gov In this process, a low-valent metal complex, such as Ni(0) or Pd(0), inserts into the carbon-halogen bond, leading to a higher oxidation state metal center. nih.govescholarship.org For aryl halides, this can proceed through different mechanisms, including a concerted three-centered transition state or a more polar nucleophilic displacement (SNAr-like) pathway. nih.govchemrxiv.org The specific pathway can be influenced by factors such as the nature of the metal, the ligands, the halide, and the electronic properties of the aryl group. nih.govchemrxiv.org

For instance, studies on Ni(0) complexes have shown that the oxidative addition of aryl halides can occur via both concerted and radical pathways, with the dominant mechanism depending on the ligand and the electronic properties of the arene. nih.gov Electron-poor aryl halides tend to react faster in oxidative addition reactions. nih.gov In the context of this compound, the significantly lower bond strength of the C-I bond facilitates its preferential oxidative addition over the C-Br bond.

Halogen-Metal Exchange Reactions and Intermediate Formation

Halogen-metal exchange is another important method for activating carbon-halogen bonds, particularly for the synthesis of organometallic intermediates. researchgate.net This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. researchgate.netresearchgate.net In dihaloarenes, the regioselectivity of the exchange is influenced by the nature of the halogens and other substituents on the ring.

Generally, the ease of halogen-metal exchange follows the order I > Br > Cl. acs.org Therefore, in this compound, the iodine atom would be preferentially exchanged to form a lithiated intermediate. This selectivity allows for the formation of a specific organolithium species, which can then be reacted with various electrophiles to introduce a new functional group at the original position of the iodine atom. The presence of substituents can also direct the exchange, with ortho-lithiation being a common outcome when a directing group is present. researchgate.netresearchgate.net

Regiochemical Control in Directed Functionalization of Polyhalogenated Systems

Achieving regiochemical control is a central challenge in the synthesis of complex molecules from polyhalogenated precursors. danlehnherr.comincatt.nl The ability to selectively functionalize one position over another in a molecule like this compound is crucial for its utility as a synthetic building block. lookchem.com

The inherent reactivity difference between the C-I and C-Br bonds provides the primary means of regiochemical control in cross-coupling reactions. nih.gov By carefully selecting the reaction conditions and catalyst system, it is possible to target the more reactive C-I bond first. acs.org This initial functionalization can then be followed by a second reaction at the less reactive C-Br bond, allowing for the stepwise and controlled introduction of two different substituents.

Furthermore, the electronic and steric influence of the existing substituents, including the ethyl group, can play a role in directing subsequent reactions. escholarship.org In some cases, directing groups can be employed to chelate to the metal catalyst, thereby directing the functionalization to a specific ortho-position. nih.gov The combination of these strategies, leveraging both the inherent halogen reactivity and the effects of other substituents, allows for a high degree of regiochemical control in the functionalization of polyhalogenated systems like this compound. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-bromo-iodobenzene
Bromobenzene
Chlorobenzene
Iodobenzene
n-butyllithium

Advanced Research Applications in Materials Science and Organic Electronics

Precursors for Organic Semiconductors and Conductive Polymers

Aryl halides are fundamental building blocks in the synthesis of organic semiconductors and conductive polymers. These materials derive their functionality from extended π-conjugated systems, which are often constructed by linking aromatic units together. 2-Bromo-4-ethyl-1-iodobenzene is an ideal precursor for this purpose due to the tiered reactivity of its carbon-halogen bonds.

The greater reactivity of the C-I bond allows it to be selectively targeted in cross-coupling reactions like the Sonogashira or Suzuki reactions. For instance, the iodine position can be coupled with a terminal alkyne or a boronic ester to elongate the π-system, forming a new carbon-carbon bond. The bromo group, being less reactive, remains untouched during this initial step. This intermediate can then undergo a second, different coupling reaction at the bromine site to introduce another functional group or link to another monomer unit. This stepwise approach is critical for creating well-defined oligomers and polymers with precise, repeatable structures, which is essential for achieving optimal charge transport properties in organic field-effect transistors (OFETs) and other electronic devices. This method of using mixed aryl halides to build molecular wires and oligomers has been demonstrated with similar compounds like 1-bromo-4-iodobenzene. semanticscholar.org

Role in Liquid Crystal Synthesis and Electronic Materials Development

The development of advanced liquid crystals (LCs) for display technologies and other electro-optic applications relies on the synthesis of molecules that typically possess a rigid core and flexible terminal chains. acs.orgacs.org The structure of this compound provides a ready-made combination of a rigid aromatic core and a flexible ethyl side chain.

Its utility in liquid crystal synthesis is again rooted in its capacity for selective functionalization. Chemists can use the more reactive iodo position to attach another aromatic ring system, such as a biphenyl or phenyl-pyrimidine unit, via a Suzuki coupling reaction. This process extends the rigid core of the molecule, a key step in inducing mesomorphic (liquid crystalline) behavior. The remaining bromo group can then be used to introduce other functionalities or to link to another molecular fragment, allowing for the creation of the complex, often bent-core, architectures that are known to exhibit unique and useful liquid crystal phases. acs.orgsemanticscholar.org This synthetic control allows for the fine-tuning of molecular shape and polarity, which in turn dictates the material's phase behavior and electro-optical properties.

Design of Halogen-Rich Frameworks for Optimizing Device Performance

Beyond their role as reactive sites for synthesis, halogen atoms are pivotal in controlling the solid-state organization of organic materials through non-covalent interactions known as halogen bonds. nih.govrsc.orgacs.org The performance of organic electronic devices is highly dependent on the packing of molecules in the solid state, as this arrangement governs charge transport and other electronic properties. watkinsresearchgroup.orgacs.org

Computational and Theoretical Studies on 2 Bromo 4 Ethyl 1 Iodobenzene and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For 2-bromo-4-ethyl-1-iodobenzene, DFT calculations can elucidate the distribution of electrons within the molecule and identify regions susceptible to electrophilic or nucleophilic attack.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org

In halogenated benzenes, the type and position of the halogen substituents significantly influence the HOMO-LUMO gap. researchgate.net The presence of bromine and iodine, along with an electron-donating ethyl group, modifies the electronic landscape of the benzene (B151609) ring. DFT calculations can precisely quantify these effects. For instance, the electron-donating nature of the ethyl group would be expected to raise the HOMO energy, making the ring more susceptible to electrophilic attack, while the electronegative halogens inductively withdraw electron density. stackexchange.com However, the halogens also possess lone pairs that can participate in resonance, donating electron density back to the ring, particularly at the ortho and para positions. stackexchange.com

DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, these maps would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to its intermolecular interactions and reactivity. Specifically, a region of positive electrostatic potential, known as a σ-hole, is expected on the iodine atom, which is significant for its ability to form halogen bonds. acs.org

Table 1: Calculated Electronic Properties of Substituted Benzenes from DFT Studies

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Iodobenzene (B50100)-6.40-1.504.90
Bromobenzene (B47551)-6.55-1.355.20
4-Ethyliodobenzene-6.30-1.454.85
2-Bromo-1-iodobenzene-6.50-1.654.85
This compound (Predicted)-6.35-1.604.75
Note: Values for this compound are hypothetical estimates based on trends observed in related structures.

These calculations help predict the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. rsc.org The precise values of orbital energies and the gap can be used to compare the reactivity of this compound with other related aromatic compounds.

Mechanistic Probing of Reaction Pathways via Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. researchgate.net For this compound, which is a prime substrate for metal-catalyzed cross-coupling reactions, computational studies can map out the entire reaction coordinate for processes like the Suzuki-Miyaura, Heck, or Sonogashira reactions.

In the context of palladium-catalyzed cross-coupling reactions with this compound, a key mechanistic question is the selective activation of the C-I versus the C-Br bond. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it more reactive towards oxidative addition to a low-valent metal center like Pd(0). Computational studies can quantify this difference in reactivity by calculating the activation barriers for the oxidative addition at each site. The results would be expected to show a significantly lower energy barrier for the C-I bond cleavage compared to the C-Br bond, thus explaining the high regioselectivity observed in such reactions.

Furthermore, computational models can investigate the role of ligands on the metal catalyst, the effect of the solvent, and the influence of other additives on the reaction mechanism and efficiency. By modeling different catalytic species and reaction conditions, these studies can aid in the optimization of reaction protocols. ruepinglab.com

Table 2: Hypothetical Calculated Activation Energies (ΔG‡, kcal/mol) for Oxidative Addition of a Pd(0) Catalyst

SubstrateC-I Bond ActivationC-Br Bond Activation
1-Bromo-4-iodobenzene15.221.5
This compound14.822.0
Note: Values are illustrative and represent a typical outcome of DFT calculations for such a process, indicating a strong preference for C-I bond activation.

Prediction of Reactivity and Selectivity Profiles Based on Electronic and Steric Effects

The reactivity and selectivity of this compound in various chemical transformations are governed by a combination of electronic and steric factors. Computational chemistry provides a quantitative framework for understanding and predicting how these effects dictate the outcome of a reaction.

Electronic Effects: The substituents on the benzene ring—iodo, bromo, and ethyl groups—exert distinct electronic influences. The ethyl group is an electron-donating group (activating) through hyperconjugation and induction, while the halogen atoms are electron-withdrawing (deactivating) through induction but electron-donating through resonance. stackexchange.com DFT calculations can quantify these effects by calculating atomic charges (e.g., using Natural Bond Orbital analysis) and Fukui functions, which indicate the local reactivity of different sites in the molecule.

These calculations can predict the regioselectivity of electrophilic aromatic substitution reactions. The combined directing effects of the substituents would need to be considered. The strong ortho-, para-directing effect of the ethyl group and the weaker ortho-, para-directing effects of the halogens would be computationally modeled to predict the most likely position for an incoming electrophile.

Steric Effects: The steric hindrance caused by the substituents plays a crucial role in determining selectivity, especially in metal-catalyzed reactions where the substrate must coordinate to a bulky metal-ligand complex. The bromine atom at the C2 position, adjacent to the iodine at C1, creates a sterically hindered environment. Computational models can quantify this steric bulk, for example, by calculating steric maps or Tolman cone angles for ligands. nih.gov

In cross-coupling reactions, the steric clash between the ortho-bromo substituent, the catalyst's ligands, and the incoming coupling partner can influence the rate and success of the reaction at the C1 position. While the C-I bond is electronically favored for activation, severe steric hindrance could potentially slow down the reaction or favor catalysts with less bulky ligands. Computational studies can model the transition state geometries to reveal any destabilizing steric interactions, thus providing a rationale for the observed selectivity or guiding the choice of an appropriate catalyst system to overcome such limitations. nih.gov The interplay between the inherent electronic preference for C-I activation and the steric environment around it is a key aspect that computational studies can effectively explore.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies for Halogenated Arenes

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate hazardous waste. Future research will undoubtedly focus on developing greener and more sustainable pathways to synthesize 2-Bromo-4-ethyl-1-iodobenzene and related structures. Key areas of development include moving away from harsh reagents and embracing catalytic and bio-inspired methods.

Current green strategies focus on minimizing waste through high atom economy, using environmentally benign solvents, and employing catalytic processes that operate under mild conditions. longdom.org For halogenated arenes, this involves replacing traditional halogenating agents with safer alternatives. rsc.org Oxidative halogenation, which uses clean oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen in the air, represents a promising approach where the primary byproduct is water. rsc.org

Future synthetic routes could involve enzymatic or bio-inspired halogenation. The discovery and engineering of halogenase enzymes, which nature uses to create a vast array of halogenated natural products, could provide highly selective and environmentally friendly methods for producing compounds like this compound. researchgate.netacs.org These biocatalytic reactions often occur in water under mild conditions, offering a significant improvement in sustainability. longdom.org

Table 1: Comparison of Traditional vs. Green Halogenation Strategies

Feature Traditional Halogenation Green/Sustainable Halogenation
Halogen Source Elemental halogens (e.g., Br₂, I₂) Halide salts (e.g., HBr, KI) with an oxidant
Oxidants Often not required or stoichiometric Catalytic amounts of clean oxidants (H₂O₂, O₂)
Solvents Chlorinated organic solvents Water, ionic liquids, supercritical CO₂
Byproducts Hazardous waste, stoichiometric salts Water, recyclable catalysts
Selectivity Can be low, leading to isomer mixtures High, often enzyme-catalyzed

Exploration of Novel Catalytic Systems for Challenging Transformations

The presence of both a bromo and an iodo substituent on the same aromatic ring is a key feature of this compound. The C-I bond is significantly weaker and more reactive than the C-Br bond, allowing for chemoselective functionalization. This differential reactivity is a cornerstone of its utility as a synthetic building block. Future research will focus on developing novel catalytic systems that can exploit this reactivity difference with even greater precision and efficiency.

Palladium- and nickel-based catalysts are at the forefront of cross-coupling technologies. researchgate.net Advanced catalyst systems, featuring specifically designed phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are being developed to achieve high selectivity for C-I bond activation under milder conditions, leaving the C-Br bond intact for subsequent transformations. nih.gov This allows for the sequential, one-pot synthesis of complex, unsymmetrical molecules. nih.gov

Emerging research is also exploring the use of more abundant and less expensive first-row transition metals like iron and copper as catalysts for these transformations. researchgate.net For instance, nickel-catalyzed C-I selective cross-electrophile coupling reactions have been developed, offering powerful new ways to form carbon-carbon bonds. researchgate.net The development of ruthenium-based catalysts also presents new opportunities for chemoselective reactions, such as N-arylation. acs.org

Table 2: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

Aryl Halide (Ar-X) Relative Rate of Oxidative Addition Bond Dissociation Energy (kcal/mol)
Ar-I >100 ~65
Ar-Br 1 ~81
Ar-Cl <0.01 ~96

This hierarchy of reactivity allows catalysts to be tuned to selectively react with the C-I bond of this compound while preserving the C-Br bond for a later synthetic step.

Untapped Reactivity of the Ethyl Substituent in Directed Reactions

While the halogen atoms are the most obvious sites for reactivity, the ethyl group offers significant, yet largely untapped, potential for functionalization. The C-H bonds of the ethyl group, particularly the benzylic C-H bonds (those adjacent to the aromatic ring), can be selectively activated and transformed using modern synthetic methods. nih.gov

Directed C-H functionalization is a powerful strategy that is revolutionizing organic synthesis. sigmaaldrich.comacs.org In this approach, a directing group on the aromatic ring positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. While this compound lacks a classical directing group, future research could involve the temporary installation of such a group at the ortho-position (relative to the ethyl group) to direct the functionalization of the ethyl side chain.

Furthermore, reactions that proceed without a directing group, relying on the innate reactivity of the substrate, are also a major area of research. sci-hub.st Iron-catalyzed carbene transfer reactions, for example, can achieve insertion into side-chain C(sp³)-H bonds. nih.gov Applying these advanced methods to this compound could allow for the introduction of new functional groups onto the ethyl substituent, creating a new axis of molecular complexity and enabling the synthesis of novel compounds.

Potential in Advanced Functional Material Design and Bio-inspired Synthesis

The unique trifunctional nature of this compound makes it an ideal building block for advanced functional materials and complex molecules. The ability to sequentially functionalize the C-I and C-Br bonds allows for the programmed construction of conjugated polymers and oligomers. These materials are of interest in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethyl group can serve to improve the solubility and processability of these materials, a critical factor for their application.

In the realm of medicinal chemistry and bio-inspired synthesis, halogenated compounds are of immense importance. researchgate.net Halogen atoms can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. researchgate.net this compound could serve as a versatile scaffold in the synthesis of new pharmaceutical agents. allgreenchems.com Its structure could be elaborated through selective cross-coupling reactions to build molecules designed to fit into the active sites of enzymes or receptors.

Bio-inspired synthesis could harness the enzymatic halogenation and dehalogenation processes found in nature. acs.orgnih.gov The development of synthetic mimics of these enzymes or the use of the enzymes themselves could lead to novel and sustainable ways to manipulate the halogen atoms on the aromatic ring, providing access to new chemical diversity for drug discovery and other applications.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-ethyl-1-iodobenzene, and how can purity be validated?

Synthesis typically involves halogenation of substituted ethylbenzene precursors. For example, sequential bromination and iodination via directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using NBS for bromination and ICl for iodination). Purity validation requires GC-MS for volatile impurities and HPLC for non-volatile byproducts, complemented by 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm regiochemistry . Melting point analysis (e.g., 90–95°C range for analogous bromo-iodoarenes) and elemental analysis (C, H, Br, I) are critical for stoichiometric validation .

Q. How should researchers handle contradictions in reported physical properties (e.g., solubility, melting points)?

Discrepancies in solubility (e.g., slight water solubility vs. organic solvent preference) may arise from polymorphic forms or trace solvents. Cross-reference multiple sources (e.g., CRC Handbook , EPA DSSTox ) and validate experimentally via saturation solubility tests in polar/nonpolar solvents. For melting points, use differential scanning calorimetry (DSC) to resolve ambiguities caused by decomposition or impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H NMR^1 \text{H NMR} identifies ethyl (-CH2_2CH3_3) and aromatic protons, while 13C NMR^{13} \text{C NMR} distinguishes halogen-substituted carbons (Br/I deshielding).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M]+^+) and isotopic patterns (Br/I natural abundance).
  • X-ray Crystallography : Resolves regiochemistry and crystal packing (e.g., SHELXL refinement ).
  • IR/Raman : Detects C-Br (~550 cm1^{-1}) and C-I (~500 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Ullmann couplings. Key parameters include:

  • Electrophilicity : Iodine’s higher leaving-group ability vs. bromine.
  • Steric Effects : Ethyl group’s influence on aryl halide accessibility.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates. Validate predictions with kinetic studies (e.g., monitoring reaction progress via 1H NMR^1 \text{H NMR}) .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?

  • Protecting Groups : Temporarily block iodine for selective bromine substitution.
  • Metal Catalysts : Pd(0)/Cu(I) systems for sequential coupling (e.g., Sonogashira first at iodine, then Heck at bromine).
  • Directed C-H Activation : Use ethyl as a directing group for ortho-functionalization .

Q. How can crystallographic data resolve contradictions in molecular geometry (e.g., bond lengths, angles)?

SHELX programs refine X-ray data to determine:

  • Bond Lengths : C-Br (~1.90 Å) vs. C-I (~2.10 Å), critical for validating resonance effects.
  • Dihedral Angles : Ethyl group orientation relative to the aromatic plane. Compare with Cambridge Structural Database entries for analogous compounds .

Q. What are the implications of halogen-halogen interactions in solid-state applications?

Type-II halogen bonding (Br···I interactions) influences crystal packing and material properties (e.g., conductivity, photoluminescence). Use Hirshfeld surface analysis to quantify interaction frequencies and correlate with thermal stability (TGA/DSC) .

Methodological and Safety Considerations

Q. How should air- or moisture-sensitive intermediates derived from this compound be handled?

  • Schlenk Techniques : For Grignard or organometallic intermediates.
  • Glovebox Storage : For iodide salts prone to oxidation.
  • Quench Protocols : Use Na2_2S2_2O3_3 for excess iodine and NH4_4Cl for bromine .

Q. What analytical workflows ensure reproducibility in kinetic studies of halogen displacement reactions?

  • In Situ Monitoring : ReactIR or UV-Vis for real-time tracking.
  • Isotopic Labeling : 13C ^{13} \text{C}-ethyl groups to trace reaction pathways.
  • Statistical Analysis : Multivariate regression to deconvolute solvent/temperature effects .

Data Interpretation and Reporting Standards

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Error Analysis : Compare DFT bond lengths with crystallographic data (RMSD < 0.05 Å acceptable).
  • Sensitivity Testing : Vary basis sets (e.g., 6-311G** vs. def2-TZVP) to assess model robustness.
  • Peer Validation : Cross-check with independent software (e.g., Gaussian vs. ORCA) .

Q. What ethical and reporting standards apply to crystallographic data for halogenated aromatics?

Follow IUCr guidelines:

  • Deposition : Submit CIF files to the Cambridge Structural Database.
  • Anomalies : Report disorder or twinning (e.g., SHELXL TWIN command ).
  • CCDC Compliance : Include accession numbers in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.